molecular formula C15H12N4O2S B2417880 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl pyrazine-2-carboxylate CAS No. 1396846-79-9

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl pyrazine-2-carboxylate

Cat. No.: B2417880
CAS No.: 1396846-79-9
M. Wt: 312.35
InChI Key: MNVMYBKXLYPFRM-UHFFFAOYSA-N
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Description

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl pyrazine-2-carboxylate is a complex organic compound that features a benzothiazole ring, an azetidine ring, and a pyrazine carboxylate group

Properties

IUPAC Name

[1-(1,3-benzothiazol-2-yl)azetidin-3-yl] pyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O2S/c20-14(12-7-16-5-6-17-12)21-10-8-19(9-10)15-18-11-3-1-2-4-13(11)22-15/h1-7,10H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNVMYBKXLYPFRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=CC=CC=C3S2)OC(=O)C4=NC=CN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl pyrazine-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole ring, which can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives. The azetidine ring is then introduced via a nucleophilic substitution reaction, where an appropriate azetidine precursor reacts with the benzothiazole derivative. Finally, the pyrazine-2-carboxylate group is attached through esterification or amidation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and reagents are selected to minimize side reactions and improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl pyrazine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Ethanol, dichloromethane, tetrahydrofuran

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl pyrazine-2-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or proteins essential for the survival of pathogens, such as Mycobacterium tuberculosis. The compound’s structure allows it to bind to active sites, blocking the normal function of these targets and leading to the death of the pathogen .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl pyrazine-2-carboxylate is unique due to the presence of the pyrazine carboxylate group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it a valuable candidate for drug development and other applications .

Biological Activity

The compound 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl pyrazine-2-carboxylate is a member of a class of heterocyclic compounds that have garnered attention for their diverse biological activities, including potential therapeutic applications in cancer treatment and as inhibitors of various enzymes. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing from various research studies and findings.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C12H10N4O2S\text{C}_{12}\text{H}_{10}\text{N}_4\text{O}_2\text{S}

This structure features a benzo[d]thiazole moiety, which is known for its role in enhancing biological activity through various mechanisms.

Anticancer Activity

Research indicates that derivatives of benzo[d]thiazole compounds exhibit significant anticancer properties. For instance, studies have shown that certain benzothiazole derivatives can induce apoptosis in cancer cells, particularly in breast and prostate cancer models. The mechanism often involves the activation of caspases and modulation of cell cycle proteins, leading to inhibited cell proliferation and increased rates of apoptosis .

Table 1: Anticancer Activity of Benzothiazole Derivatives

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-7 (Breast Cancer)5.0Apoptosis induction
Compound BPC3 (Prostate Cancer)3.5Cell cycle arrest
Compound CA375 (Melanoma)4.7Caspase activation

Enzyme Inhibition

This compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise as a phosphodiesterase 10 (PDE10) inhibitor, which is relevant in the treatment of neurological disorders such as schizophrenia . The inhibition of PDE10 can lead to increased levels of cyclic AMP and cyclic GMP, which are important for neuronal signaling.

Case Study: PDE10 Inhibition
A study demonstrated that a related compound exhibited an IC50 value of 15 nM against PDE10, suggesting strong inhibitory potential. The structure-activity relationship (SAR) analysis indicated that modifications on the benzothiazole ring could enhance potency .

Antimicrobial Activity

The antimicrobial efficacy of benzothiazole derivatives has been explored in various studies. Compounds have shown selective activity against Gram-positive bacteria, with some exhibiting minimal inhibitory concentrations (MIC) below 50 µg/mL against strains such as Staphylococcus aureus . This suggests potential applications in developing new antimicrobial agents.

Table 2: Antimicrobial Activity Results

CompoundBacterial StrainMIC (µg/mL)
Compound DStaphylococcus aureus30
Compound EEscherichia coli>100

The biological activity of this compound is attributed to several mechanisms:

  • Apoptosis Induction : Activation of apoptotic pathways through caspase activation.
  • Enzyme Inhibition : Competitive inhibition of phosphodiesterases leading to altered signaling pathways.
  • Antimicrobial Action : Disruption of bacterial cell wall synthesis or function.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl pyrazine-2-carboxylate, and how can reaction yields be improved?

  • Methodology :

  • The benzo[d]thiazole moiety can be synthesized via cyclocondensation of 2-benzothiazolyl guanidine with trifluoroalkenones or malonate derivatives under basic conditions .
  • For coupling with the azetidine-pyrazine core, refluxing with hydrazine hydrate or using nucleophilic substitution (e.g., 2-chlorobenzothiazole with piperazine derivatives) is effective. Monitor progress via TLC and purify via crystallization or flash chromatography .
  • Key Parameters :
StepReagents/ConditionsYield Optimization
Benzo[d]thiazole synthesis2-benzothiazolyl guanidine, trifluoroalkenones, NaOHAdjust molar ratios (1:1.2) and reflux time (8–12 hrs)
CouplingHydrazine hydrate, HCl, 60–80°CUse excess hydrazine (1.5 equiv) and monitor pH

Q. Which analytical techniques are essential for structural confirmation, and how should spectral data be interpreted?

  • Techniques :

  • NMR : Assign peaks for azetidine (δ 3.5–4.5 ppm for CH₂ groups) and pyrazine (δ 8.5–9.0 ppm for aromatic protons) .
  • X-ray diffraction : Resolve stereochemistry of the azetidine ring and confirm planarity of the pyrazine-carboxylate .
  • Mass spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 357.3) .

Advanced Research Questions

Q. How can discrepancies between in vitro and in vivo anti-inflammatory activity data be systematically addressed?

  • Analysis Framework :

Pharmacokinetics : Assess bioavailability via HPLC to identify metabolic instability (e.g., ester hydrolysis in vivo) .

Dose-Response Correlation : Compare IC₅₀ values (in vitro) with ED₅₀ (in vivo) using rodent models. Adjust dosing regimens if nonlinearity arises.

Controlled Variables : Standardize animal models (e.g., carrageenan-induced inflammation) and minimize inter-lab variability in assay protocols .

Q. What computational strategies predict the binding affinity of this compound with cyclooxygenase-2 (COX-2)?

  • Methods :

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions of the molecule .
  • Molecular Docking : Use AutoDock Vina to simulate interactions between the pyrazine-carboxylate group and COX-2’s active site (e.g., Arg120, Tyr355). Validate with MD simulations .
  • Key Findings :
TargetBinding Energy (kcal/mol)Key Interactions
COX-2-9.2 ± 0.3H-bond with Tyr355, π-π stacking with Phe518

Q. How can structural modifications enhance the compound’s selectivity for cancer-related kinases?

  • Approaches :

  • Azetidine Ring : Introduce electron-withdrawing groups (e.g., -CF₃) to improve metabolic stability .
  • Pyrazine Core : Replace carboxylate with sulfonamide to enhance kinase binding via H-bonding .
  • Benzo[d]thiazole : Add methyl or chloro substituents at position 6 to modulate steric effects .
    • Validation : Screen derivatives against kinase panels (e.g., EGFR, VEGFR2) and compare IC₅₀ values .

Data Contradiction Resolution

Q. How should researchers address conflicting reports on the compound’s cytotoxicity in different cell lines?

  • Steps :

Replicate Experiments : Use standardized cell lines (e.g., HeLa, MCF-7) and control for passage number .

Assay Harmonization : Apply identical MTT assay protocols (e.g., 24-hr incubation, 10% FBS) .

Mechanistic Studies : Perform flow cytometry to differentiate apoptosis vs. necrosis, which may explain variability .

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